N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2S/c1-23(2)17(15-12-26-19-7-5-4-6-14(15)19)11-22-20(24)13-8-9-18(25-3)16(21)10-13/h4-10,12,17H,11H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKNJBBVNAPGRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=C(C=C1)OC)F)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide typically involves multiple steps:
Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Dimethylaminoethyl Group: This step often involves alkylation reactions using dimethylamine and appropriate alkylating agents.
Fluoromethoxybenzamide Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b]thiophene moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide.
Substitution: The fluorine and methoxy groups on the benzamide ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-methoxybenzamide: Similar structure but lacks the fluorine atom.
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-chloro-4-methoxybenzamide: Similar structure but has a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide may confer unique properties, such as increased metabolic stability or altered binding affinity to molecular targets, compared to its analogs.
Biologische Aktivität
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structural configuration that includes:
- Benzothiophene moiety : Known for its diverse biological activities.
- Dimethylamino group : Enhances solubility and biological interaction.
- Fluorinated aromatic ring : Increases lipophilicity and may enhance receptor binding.
The IUPAC name for this compound is N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide, with the following chemical formula: C20H20ClFN2OS.
The mechanism of action involves multiple pathways:
- Target Interaction : The benzothiophene moiety interacts with specific enzyme active sites, potentially modulating enzymatic activity.
- Binding Affinity : The dimethylamino group enhances binding through hydrogen bonding and electrostatic interactions.
- Cell Membrane Passage : The lipophilic nature of the chlorofluorophenyl group facilitates cellular uptake.
Antiviral Activity
Research indicates that derivatives of benzamide compounds exhibit broad-spectrum antiviral effects. For instance, studies have shown that certain benzamide derivatives increase intracellular levels of APOBEC3G (A3G), which inhibits the replication of viruses such as Hepatitis B Virus (HBV) and HIV .
Table 1 summarizes the antiviral effects observed in various studies:
| Compound | Virus Targeted | Mechanism of Action | Reference |
|---|---|---|---|
| IMB-0523 | HBV | Increases A3G levels | |
| IMB-26 | HIV | Enhances immune response | |
| IMB-35 | HCV | Direct viral inhibition |
Anticancer Properties
In vitro studies have suggested that compounds similar to N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For example, benzamide derivatives have been evaluated for their ability to inhibit RET kinase activity, which is implicated in various cancers .
Case Studies
- Study on Antiviral Efficacy : A study published in Nature evaluated the efficacy of benzamide derivatives against HBV using a duck HBV model. The results indicated that certain derivatives significantly reduced viral load in treated subjects, suggesting potential therapeutic applications for HBV infections .
- Anticancer Activity Assessment : Another investigation focused on the anticancer potential of related benzamide compounds in human cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells, highlighting their potential as novel anticancer agents .
Q & A
Q. How can researchers optimize the synthetic yield of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide?
Methodological Answer: The synthesis of this benzamide derivative involves multi-step reactions, including amidation, substitution, and purification. Key parameters for optimization include:
- Temperature Control : Maintaining 0–5°C during coupling reactions to minimize side products (e.g., using ice baths) .
- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility of intermediates .
- Catalysts : Employ coupling agents like HATU or EDCI for efficient amide bond formation .
- Purification : Column chromatography with gradients (e.g., 5–20% ethyl acetate in hexane) to isolate the target compound .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substitution patterns (e.g., fluorine at C3, methoxy at C4) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C21H20FN2O2S) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
- FT-IR : Detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amide) .
Note : Cross-validate data with X-ray crystallography if single crystals are obtainable .
Advanced Research Questions
Q. How can molecular docking studies elucidate the biological mechanism of this compound?
Methodological Answer:
- Target Selection : Prioritize receptors with known benzamide interactions (e.g., serotonin or dopamine receptors) .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations .
- Validation : Compare binding affinities (ΔG values) with reference ligands. For example, a docking score ≤ -8.0 kcal/mol suggests strong binding .
- Dynamic Analysis : Perform molecular dynamics (MD) simulations (50–100 ns) to assess stability of ligand-receptor complexes .
Data Contradiction Tip : If experimental bioactivity contradicts docking predictions, re-evaluate protonation states or solvation effects .
Q. How should researchers address contradictions in reported bioactivity data?
Methodological Answer: Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and positive controls .
- SAR Analysis : Compare activity of analogs (e.g., replacing 3-fluoro with 3-chloro) to identify critical substituents .
- Meta-Analysis : Aggregate data from ≥3 independent studies to distinguish outliers .
Example : If IC50 values for kinase inhibition vary by >10-fold, confirm compound stability under assay conditions (e.g., pH 7.4 buffer vs. DMSO stock) .
Q. What computational methods are suitable for structure-activity relationship (SAR) studies?
Methodological Answer:
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict activity .
- Pharmacophore Mapping : Identify essential features (e.g., benzothiophene for hydrophobic interactions) .
- Free Energy Perturbation (FEP) : Quantify energy changes upon substituent modifications (e.g., methoxy vs. ethoxy) .
Q. How can researchers validate target engagement in cellular models?
Methodological Answer:
- Chemical Proteomics : Use photoaffinity labeling with a biotin-tagged analog to pull down bound proteins .
- Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation shifts upon compound treatment .
- Knockdown/Overexpression : CRISPR/Cas9 KO of the suspected target to confirm loss of activity .
Note : Combine with SPR (surface plasmon resonance) for kinetic binding data (ka/kd) .
Data Contradiction Analysis
Q. Discrepancies in reported solubility: How to resolve?
Methodological Answer:
- Solvent System : Test in PBS (pH 7.4), DMSO, or cyclodextrin complexes .
- Dynamic Light Scattering (DLS) : Check for aggregation at >100 µM concentrations .
- Alternative Formulations : Co-crystallization with succinic acid to enhance aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
